molecular formula C10H14ClNO2 B186742 2-Chloro-4-(diethoxymethyl)pyridine CAS No. 118287-89-1

2-Chloro-4-(diethoxymethyl)pyridine

Cat. No.: B186742
CAS No.: 118287-89-1
M. Wt: 215.67 g/mol
InChI Key: AGCDHXVPOPBLDC-UHFFFAOYSA-N
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Description

2-Chloro-4-(diethoxymethyl)pyridine is an organic compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(diethoxymethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with diethoxymethyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(diethoxymethyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the diethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in various substitution reactions with nucleophiles. Its interaction with enzymes or receptors can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(diethoxymethyl)pyridine is unique due to the presence of both the chlorine atom and the diethoxymethyl group, which confer specific reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

2-chloro-4-(diethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-3-13-10(14-4-2)8-5-6-12-9(11)7-8/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCDHXVPOPBLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=NC=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60 g of 2-chloro-4-pyridinecarboxaldehyde and 90 g of ethyl orthoformate were dissolved in 600 ml of ethanol, and 7 g of p-toluenesulfonic acid was added. The mixture was refluxed for 1 hour. After cooling, the reaction solution was concentrated. The concentrate was taken into ethyl acetate, washed with a saturated aqueous solution of sodium hydrogen carbonate and then a saturated aqueous solution of sodium chloride, and dried. The solvent was then evaporated. The residue was distilled under reduced pressure to give 75 g (yield 82%) of 2-chloro-4-diethoxymethylpyridine.
Quantity
60 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

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